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Compound of Interest

Compound Name: (2-Iodo-6-methylphenyl)methanol

CAS No.: 1261794-19-7

Cat. No.: B2501801

Get Quote

Introduction & Strategic Utility
(2-Iodo-6-methylphenyl)methanol (CAS: 1261794-19-7) is a highly versatile, multi-functional

building block utilized in advanced organic synthesis and pharmaceutical drug development[1].

Featuring a benzylic alcohol, a sterically demanding methyl group, and an iodine atom, this

compound provides orthogonal reactivity sites that allow chemists to perform sequential, highly

selective transformations.

It is particularly valuable in the synthesis of complex polycyclic frameworks—such as 1-

aminoindane derivatives via C(sp3)–H functionalization—and serves as a core structural motif

in the development of novel therapeutic agents, including Substituted Pyrrolotriazine USP7

inhibitors[2].

Chemical Properties & Specifications
To establish a baseline for reaction stoichiometry and handling, the fundamental

physicochemical properties of the building block are summarized below[1][3]:
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Property Value

Chemical Name (2-Iodo-6-methylphenyl)methanol

Synonyms 2-Iodo-6-methylbenzyl alcohol

CAS Number 1261794-19-7

Molecular Formula C8H9IO

Molecular Weight 248.06 g/mol

SMILES OCC1=C(C)C=CC=C1I

Mechanistic Insights & Causality (E-E-A-T)
The strategic value of (2-Iodo-6-methylphenyl)methanol lies in its trifunctional nature, which

dictates specific experimental choices during synthetic route design:

Hydroxyl Group (-OH): Serves as a primary handle for substitution. It can be

chemoselectively converted into a superior leaving group (e.g., a bromide via PBr3) to

facilitate nucleophilic attack by bulky amines[4].

Aryl Iodide (-I): Iodine is an excellent leaving group for transition-metal-catalyzed cross-

coupling reactions. More importantly, it undergoes rapid, low-temperature halogen-metal

exchange with organolithium reagents (like n-BuLi). This allows for the regioselective

generation of an aryllithium intermediate that can be trapped by electrophiles (such as DMF)

to yield formylated derivatives[4].

Methyl Group (-CH3): Provides essential steric hindrance. In [1,4]-hydride shift reactions, this

steric bulk is critical for suppressing unwanted intramolecular nucleophilic attacks and

enforcing the desired reactive conformation to achieve high yields of 1-aminoindane

derivatives.

Experimental Workflows & Protocols
Protocol A: Synthesis of 2-((Dibenzylamino)methyl)-3-
methylbenzaldehyde
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Context: This protocol describes the conversion of (2-Iodo-6-methylphenyl)methanol into a

key aldehyde precursor required for the [1,4]-hydride shift-mediated synthesis of 1-

aminoindane derivatives[4].

Step-by-Step Methodology:

Bromination (OH Activation): Dissolve (2-Iodo-6-methylphenyl)methanol (1.0 eq) in

anhydrous THF under an argon atmosphere. Cool the solution to 0 °C. Add Phosphorus

tribromide (PBr3) (1.1 eq) dropwise.

Causality: PBr3 chemoselectively converts the primary benzylic alcohol to a bromide via

an SN2 mechanism, providing an excellent leaving group for the subsequent amination

while leaving the sp2-hybridized aryl iodide untouched[4].

Amination: To the crude benzyl bromide in a solvent mixture (e.g., THF/Toluene), add

Dibenzylamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room

temperature until complete conversion is observed via TLC.

Halogen-Metal Exchange: Isolate the intermediate amine and dissolve it in anhydrous THF.

Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-

BuLi) (1.1 eq) dropwise.

Causality: The ultra-low temperature (-78 °C) is critical. It kinetically favors the halogen-

metal exchange at the iodine atom over nucleophilic addition to the solvent or other

destructive side reactions.

Formylation: After 30 minutes of stirring at -78 °C, add anhydrous N,N-Dimethylformamide

(DMF) (1.5 eq) to quench the highly nucleophilic aryllithium intermediate.

Isolation: Warm the mixture to room temperature, quench with saturated aqueous NH4Cl to

neutralize the lithium salts, and extract with ethyl acetate to yield 2-

((dibenzylamino)methyl)-3-methylbenzaldehyde.

(2-Iodo-6-methylphenyl)methanol
(Starting Material)

Benzyl Bromide Intermediate
(via PBr3)

 PBr3, THF, 0°C Benzylamine Derivative
(via Dibenzylamine)

 HN(Bn)2, DIPEA, RT 
2-((Dibenzylamino)methyl)-

3-methylbenzaldehyde
(via n-BuLi, DMF)

 1. n-BuLi, -78°C
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(via [1,4]-Hydride Shift)
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C(sp3)-H Functionalization 

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2501801/docs?utm_src=pdf-body#application-note-2-iodo-6-methylphenyl-methanol-in-pharmaceutical-intermediate-synthesis
https://www.molaid.com/MS_20276810
https://www.benchchem.com/product/b2501801/docs?utm_src=pdf-body#application-note-2-iodo-6-methylphenyl-methanol-in-pharmaceutical-intermediate-synthesis
https://www.molaid.com/MS_20276810
https://www.benchchem.com/product/b2501801/docs?utm_src=pdf-body-img#application-note-2-iodo-6-methylphenyl-methanol-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2501801?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic workflow for 1-aminoindane derivatives via a[1,4]-hydride shift mechanism.

Protocol B: Preparation of Substituted Derivatives for
USP7 Inhibitors
Context: Substituted variants, such as (4-chloro-2-iodo-6-methylphenyl)methanol, are

synthesized as critical intermediates for pyrrolotriazine-based USP7 inhibitors[2][5].

Step-by-Step Methodology:

Preparation: To a cooled (0 °C) solution of 4-chloro-2-iodo-6-methylbenzoic acid (1.33 g,

4.48 mmol) in dry THF (13 mL), add Borane dimethyl sulfide complex (BH3·DMS) (0.85 mL,

8.97 mmol) dropwise under an Argon atmosphere[2].

Causality: BH3·DMS is explicitly selected over stronger reducing agents like LiAlH4.

LiAlH4 carries a high risk of causing unwanted dehalogenation (especially of the labile aryl

iodide). Borane selectively reduces the carboxylic acid to the primary alcohol without

cleaving the C–I or C–Cl bonds[2][5].

Reduction: Stir the mixture at 65 °C overnight to ensure the complete reduction of the

sterically hindered carboxylic acid.

Quenching & Purification: Carefully quench the reaction with Methanol (MeOH) at 0 °C to

safely decompose excess borane reagent. Concentrate under reduced pressure and purify

via silica gel chromatography to isolate the target substituted methanol derivative.
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4-Chloro-2-iodo-6-methylbenzoic acid
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Synthetic pathway for USP7 inhibitor intermediates utilizing chemoselective reduction.

Quantitative Data Summary
The following table summarizes the expected yield ranges and the mechanistic rationale for

each key transformation involving this intermediate:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b2501801/docs?utm_src=pdf-body-img#application-note-2-iodo-6-methylphenyl-methanol-in-pharmaceutical-intermediate-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2501801?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Step
Reagents &
Conditions

Expected Yield
Key Mechanistic
Feature

Bromination PBr3, THF, 0 °C 85 – 95%
Chemoselective OH

activation (SN2)

Amination HN(Bn)2, DIPEA, RT 75 – 90%
Nucleophilic

Substitution

Formylation
n-BuLi (-78 °C), then

DMF
60 – 80%

Kinetically controlled

Halogen-Metal

Exchange

Acid Reduction BH3·DMS, THF, 65 °C > 80%

Chemoselective

COOH reduction

avoiding

dehalogenation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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